molecular formula C10H16 B14494297 5,5,6,6-Tetramethylcyclohexa-1,3-diene CAS No. 63681-89-0

5,5,6,6-Tetramethylcyclohexa-1,3-diene

Cat. No.: B14494297
CAS No.: 63681-89-0
M. Wt: 136.23 g/mol
InChI Key: XQPVBMGOYBRRFM-UHFFFAOYSA-N
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Description

5,5,6,6-Tetramethylcyclohexa-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is also known by its synonym, α-Pyronene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetramethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene derivatives. One common method is the reaction of 1,3-cyclohexadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetramethylcyclohexa-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,6,6-Tetramethylcyclohexa-1,3-diene has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,6,6-Tetramethylcyclohexa-1,3-diene involves its interaction with molecular targets through its reactive sites. The presence of multiple methyl groups and the diene structure make it a versatile compound for various chemical transformations. The pathways involved include electrophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6,6-Tetramethylcyclohexa-1,3-diene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for selective reactions and applications in various fields .

Properties

CAS No.

63681-89-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

5,5,6,6-tetramethylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(9,3)4/h5-8H,1-4H3

InChI Key

XQPVBMGOYBRRFM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=CC1(C)C)C

Origin of Product

United States

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